

# CHIR-124 Kinase Selectivity Profile

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Chir-124

CAS No.: 405168-58-3

Cat. No.: S548233

[Get Quote](#)

**CHIR-124** is a potent and selective checkpoint kinase 1 (Chk1) inhibitor. The table below summarizes its published activity against a limited set of kinases from the search results.

| Kinase Target | Reported IC <sub>50</sub> / Activity            | Experimental Context | Citation |
|---------------|-------------------------------------------------|----------------------|----------|
| Chk1          | 0.3 nM                                          | Cell-free assay      | [1] [2]  |
| Flt3          | 5.8 nM                                          | Cell-free assay      | [2]      |
| PDGFR         | 6.6 nM                                          | Cell-free assay      | [2]      |
| GSK-3         | 23.3 nM                                         | Cell-free assay      | [2]      |
| Chk2          | ~600 nM (shows 2000-fold selectivity over Chk2) | Cell-free assay      | [2]      |
| CDK2/4, Cdc2  | 500- to 5000-fold less active than against Chk1 | Cell-free assay      | [2]      |

## Key Experimental Protocols

Here are detailed methodologies for core experiments using **CHIR-124**, as reported in the literature.

### In Vitro Kinase Activity Assay (Chk1)

- **Purpose:** To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **CHIR-124** against Chk1 kinase [2].
- **Method Details:**
  - **Kinase Source:** Recombinant Chk1 kinase domain expressed in Sf9 insect cells.
  - **Substrate:** A biotinylated peptide derived from cdc25c, containing the Chk1/Chk2 phosphorylation consensus site.
  - **Reaction Buffer:** 30 mM Tris-HCl (pH 7.5), 10 mM  $MgCl_2$ , 2 mM DTT, 4 mM EDTA, 25 mM  $\beta$ -glycerophosphate, 5 mM  $MnCl_2$ , and 0.01% bovine serum albumin.
  - **Procedure:** A dilution series of **CHIR-124** is mixed with the reaction buffer, kinase, substrate, and a mixture of unlabeled and  $^{33}P$ -labeled ATP. The reaction is incubated at room temperature for 1-4 hours.
  - **Detection:** The phosphorylated peptide is captured on streptavidin-coated plates, and phosphorylation is measured using a europium-labeled anti-phosphotyrosine antibody and time-resolved fluorescence (DELFI). The  $IC_{50}$  is calculated using non-linear regression [2].

## Cell-Based Cytotoxicity / Proliferation Assay

- **Purpose:** To evaluate the synergistic effect of **CHIR-124** with topoisomerase I poisons (e.g., camptothecin) on cancer cell growth [1] [2].
- **Method Details:**
  - **Cell Lines:** Often uses p53-mutant solid tumor lines such as MDA-MB-231, MDA-MB-435 (breast cancer), SW-620, and COLO 205 (colon carcinoma).
  - **Procedure:** Cells in log-phase growth are plated in 96-well plates. **CHIR-124** is serially diluted in the presence or absence of varying concentrations of a chemotherapeutic agent (e.g., camptothecin) and added to the cells.
  - **Incubation:** 48 hours at 37°C.
  - **Viability Readout:** Cell proliferation is assessed using the MTS assay, where the absorbance at 490 nm is measured after a further 3-hour incubation with the MTS reagent.
  - **Data Analysis:** The interaction between drugs is analyzed using isobologram analysis based on the principle of Loewe additivity to determine synergy or antagonism [1] [2].

## Research Applications and Mechanisms

The following diagrams illustrate the primary cellular mechanisms of **CHIR-124** as identified in the search results.

## CHIR-124 in the DNA Damage Response (Interphase)

In response to DNA damage or replication stress, the ATR-Chk1 pathway is activated to halt the cell cycle. **CHIR-124** inhibits Chk1, abrogating this checkpoint and pushing damaged cells into mitosis, leading to cell death [1] [3].



Figure 1: CHIR-124 Abrogates DNA Damage Checkpoint

[Click to download full resolution via product page](#)

## A Non-Canonical Role for Chk1 in Mitosis

Recent research reveals a distinct, DNA damage-independent role for the ATR-Chk1 pathway during mitosis, where it promotes CDK1 activity to ensure proper chromosome segregation [3].



Figure 2: Mitotic ATR-Chk1 Promotes CDK1 Activity

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. CHIR-124, a novel potent inhibitor of Chk1, potentiates the ... [pubmed.ncbi.nlm.nih.gov]
2. CHIR-124 | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
3. The mitotic ATR-Chk1 pathway promotes CDK1 activity for ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [CHIR-124 Kinase Selectivity Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548233#chir-124-kinase-panel-screening>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)